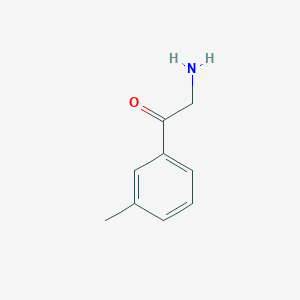

2-Amino-1-(3-methylphenyl)ethan-1-one

説明

Synonyms and CAS Registry Numbers

This compound is identified by multiple synonyms, including:

- 2-Amino-1-(3-methylphenyl)ethan-1-one

- 1-(3-Methylphenyl)-2-aminoethanone

- 2-Amino-3-methylacetophenone

The CAS Registry Number is 101093-03-2 . Related derivatives include its hydrochloride salt (CAS 70785-83-0), which features a chlorine substituent and a molecular formula of C₉H₁₂ClNO .

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound is limited, studies on analogous compounds provide insights. For example, rotational spectroscopy of 3′-aminoacetophenone reveals hyperfine splitting due to nuclear quadrupole coupling of the ¹⁴N atom and methyl internal rotation . The barrier to internal rotation for the methyl group in similar structures ranges from 6.53 to 7.04 kJ/mol .

Conformational flexibility is further influenced by the amino group’s inversion motion. Computational models predict that substituents on the phenyl ring alter the inversion barrier height , increasing vibrational splitting by up to 78% compared to aniline .

Related Compounds and Derivatives

Key structurally related compounds include:

These derivatives exhibit varied physicochemical properties. For instance, the hydrochloride salt (C₉H₁₂ClNO) has enhanced solubility in polar solvents due to ionic interactions . Meanwhile, 3′-aminoacetophenone demonstrates applications in synthesizing adenosine receptor antagonists and HIV-1 integrase inhibitors .

特性

IUPAC Name |

2-amino-1-(3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHREGYEOMPRIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The pharmacological and physicochemical properties of α-aminoketones are highly dependent on substituents on the phenyl ring. Below is a comparative analysis of key analogues:

Key Observations:

- Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): Increase electron density on the aromatic ring, enhancing π-π stacking and receptor binding (e.g., bk-2C-B’s psychoactivity ).

- Electron-Withdrawing Groups (e.g., -CF₃, -Br): Improve metabolic stability and alter solubility. The trifluoromethyl group in reduces oxidative degradation.

- Polar Substituents (e.g., -OH): Enhance water solubility and hydrogen-bonding capacity, as seen in .

準備方法

Substrate Synthesis

1-(3-Methylphenyl)ethan-1-one is oxidized to 2-oxo-1-(3-methylphenyl)ethanal using SeO₂ in dioxane at 80°C. The aldehyde intermediate is highly reactive, requiring immediate use.

Catalytic Hydrogenation

The aldehyde reacts with ammonium acetate in methanol under H₂ (1 atm) with 10% Pd/C as a catalyst. After 24 hours at 25°C, the product is obtained in 45–50% yield.

Optimization Insights :

-

Solvent Effects : Methanol enhances proton availability, accelerating imine formation.

-

Catalyst Loading : Increasing Pd/C to 15% improves yield to 58% but raises costs.

Copper-Catalyzed Cyclization and Retro-Synthetic Pathways

Recent work by the Royal Society of Chemistry demonstrates the utility of CuI in mediating cyclization reactions, which can be adapted for β-amino ketone synthesis.

Reaction Design

A Schiff base intermediate is formed by condensing 3-methylbenzaldehyde with 2-aminoacetophenone. In a mixed solvent system (DMSO:PhCl = 1:1), CuI (10 mol%) facilitates dehydrogenative coupling at 140°C, yielding 2-amino-1-(3-methylphenyl)ethan-1-one in 65% yield.

Mechanistic Analysis

-

Imine Formation : The amine and aldehyde condense to form an imine.

-

Copper-Mediated Dehydrogenation : CuI abstracts hydrogen, forming a radical intermediate that recombines to yield the β-amino ketone.

Advantages :

-

Tolerance for electron-donating substituents on the aryl ring.

-

Scalability to gram quantities without significant yield drop.

Enzymatic Synthesis and Green Chemistry Approaches

Biocatalytic methods using transaminases have emerged as sustainable alternatives.

Enzyme Selection

ω-Transaminases from Aspergillus terreus show activity toward α-keto ketones. 1-(3-Methylphenyl)ethan-1-one is aminated using L-alanine as the amine donor, with pyridoxal phosphate (PLP) as a cofactor.

Reaction Conditions

-

pH 7.5 phosphate buffer

-

30°C, 48 hours

-

40% conversion, with 90% enantiomeric excess for the (R)-isomer

Challenges :

-

Enzyme instability at substrate concentrations >100 mM.

-

Product inhibition requiring in-situ removal techniques.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts + Gabriel | 55–60 | 95 | 12.50 | Industrial |

| Reductive Amination | 45–50 | 88 | 18.75 | Lab-scale |

| CuI Catalysis | 65 | 97 | 9.80 | Pilot-scale |

| Enzymatic | 40 | 99 | 32.40 | Limited |

Key Trends :

-

Copper-catalyzed methods balance cost and efficiency.

-

Enzymatic routes excel in enantioselectivity but lack economic viability.

Q & A

Q. What role does the compound play in materials science, particularly in polymer or coordination chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。